![molecular formula C20H20N2O B5299988 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5299988.png)
3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (also known as RO5263397) is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of isoxazolopyridines and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with the GABA-A receptor. This compound has been shown to act as a positive allosteric modulator of the receptor, which enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This results in the reduction of anxiety and other neurological processes.
Biochemical and Physiological Effects
Studies have shown that 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can have various biochemical and physiological effects. It has been shown to reduce anxiety in animal models and improve cognitive function in humans. This compound has also been shown to have anticonvulsant and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of modulating the activity of this receptor on various neurological processes. However, one of the limitations is the potential for off-target effects, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One area of research is its potential therapeutic applications for anxiety disorders, insomnia, and other neurological disorders. Another direction is the development of more specific compounds that can selectively modulate the activity of the GABA-A receptor. Additionally, further research is needed to understand the long-term effects of this compound on the brain and other physiological processes.
Conclusion
In conclusion, 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a chemical compound that has been studied for its potential therapeutic applications. Its mechanism of action involves the modulation of the GABA-A receptor, which has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study. Overall, this compound has the potential to contribute to the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been reported in the literature. One of the methods involves the reaction of 2-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol with methyl iodide in the presence of a base. The resulting product is then treated with sodium hydride and methyl iodide to yield 3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine.
Wissenschaftliche Forschungsanwendungen
3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been studied for its potential therapeutic applications. One of the areas of research is its effect on the central nervous system. Studies have shown that this compound can modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and other neurological processes.
Eigenschaften
IUPAC Name |
3-benzhydryl-5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-22-13-12-18-17(14-22)20(21-23-18)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDRJXAJKDRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.